![molecular formula C20H19NO3 B5502732 1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)
1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including those similar to "1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine", often involves reactions that yield fluorescent properties. For example, the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives through the reaction of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acids with o-aminophenol and o-amino thiophenol has been reported, demonstrating the potential for creating fluorescent probes (Bodke et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to "1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine" can be characterized using various spectroscopic techniques. Studies have detailed the structure of complex molecules through methods such as FTIR, NMR, and X-ray crystallography, providing insights into the arrangement of atoms and the conformation of the molecule.
Chemical Reactions and Properties
Benzofuran derivatives undergo a variety of chemical reactions, highlighting their reactivity and potential for functionalization. For example, the gold(III)-catalyzed tandem reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds offers a highly selective synthesis of 3-carbonylated benzofuran derivatives, showcasing the versatile reactivity of benzofuran cores (Liu et al., 2010).
Scientific Research Applications
Synthesis and Biological Applications
Benzofuran Derivatives : Benzofuran and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential as anticancer agents. For instance, the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety demonstrated antimicrobial and anti-inflammatory properties (Kendre, Landge, & Bhusare, 2015). Similarly, phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized and evaluated for their antioxidant and antibacterial activities, indicating the potential of benzofuran derivatives in developing new therapeutic agents (Shankerrao, Bodke, & Mety, 2013).
Phenoxyazetidine Applications : While direct applications of phenoxyazetidine compounds in scientific research are not detailed in the provided studies, related structures, such as pyridinols and pyrazoles, have shown significant antioxidant properties and have been proposed as chain-breaking antioxidants in organic chemistry (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004). This suggests potential research applications of phenoxyazetidine derivatives in exploring antioxidant mechanisms and developing therapeutic agents.
Fluorescent Probes and Chemical Synthesis
Fluorescent Probes : Benzofuran derivatives have also been synthesized for applications as fluorescent probes. A study on the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines as blue-green fluorescent probes highlights the potential of these compounds in bioimaging and molecular probes, showing significant fluorescence in solution (Bodke, Shankerrao, & Harishkumar, 2013).
Chemical Synthesis : The versatility of benzofuran derivatives in chemical synthesis is further evidenced by their role in creating a wide range of compounds with potential biological activities. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, demonstrating potent bacterial biofilm and MurB inhibitors, indicating their importance in addressing bacterial resistance (Mekky & Sanad, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Research on benzofuran compounds has remarkably increased during the past few decades . These compounds have attracted more and more attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Future research will likely continue to explore the biological activities and potential applications of these compounds.
properties
IUPAC Name |
(3,6-dimethyl-1-benzofuran-2-yl)-(3-phenoxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13-8-9-17-14(2)19(24-18(17)10-13)20(22)21-11-16(12-21)23-15-6-4-3-5-7-15/h3-10,16H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINIPRYTTOQETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CC(C3)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,6-Dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine |
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